Cas no 88696-61-1 (6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine)
6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5H-Pyrano[2,3-d]pyrimidin-2-amine, 6,7-dihydro-
- 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine
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- MDL: MFCD20714394
- Inchi: 1S/C7H9N3O/c8-7-9-4-5-2-1-3-11-6(5)10-7/h4H,1-3H2,(H2,8,9,10)
- InChI Key: HEXMKDMJESAIEX-UHFFFAOYSA-N
- SMILES: O1C2C(=CN=C(N)N=2)CCC1
6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19985-5g |
5H-Pyrano[2,3-d]pyrimidin-2-amine, 6,7-dihydro- |
88696-61-1 | 95% | 5g |
¥21759.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19985-250mg |
5H-Pyrano[2,3-d]pyrimidin-2-amine, 6,7-dihydro- |
88696-61-1 | 95% | 250mg |
¥6309.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19985-1g |
5H-Pyrano[2,3-d]pyrimidin-2-amine, 6,7-dihydro- |
88696-61-1 | 95% | 1g |
¥8709.0 | 2024-07-18 | |
| eNovation Chemicals LLC | D780048-0.25g |
2-Amino-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine |
88696-61-1 | 95% | 0.25g |
$495 | 2024-07-20 | |
| eNovation Chemicals LLC | D780048-1g |
2-Amino-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine |
88696-61-1 | 95% | 1g |
$650 | 2024-07-20 | |
| eNovation Chemicals LLC | D780048-5g |
2-Amino-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine |
88696-61-1 | 95% | 5g |
$1650 | 2024-07-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2502-1G |
6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine |
88696-61-1 | 95% | 1g |
¥ 11,002.00 | 2023-04-13 | |
| Aaron | AR0048BT-100mg |
5H-Pyrano[2,3-d]pyrimidin-2-amine, 6,7-dihydro- |
88696-61-1 | 95% | 100mg |
$210.00 | 2025-02-12 | |
| Aaron | AR0048BT-250mg |
5H-Pyrano[2,3-d]pyrimidin-2-amine, 6,7-dihydro- |
88696-61-1 | 95% | 250mg |
$335.00 | 2025-02-12 | |
| Aaron | AR0048BT-1g |
5H-Pyrano[2,3-d]pyrimidin-2-amine, 6,7-dihydro- |
88696-61-1 | 95% | 1g |
$837.00 | 2025-02-12 |
6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine Suppliers
6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine (CAS No. 88696-61-1): A Versatile Heterocyclic Compound in Modern Pharmaceutical Research
The 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine (CAS No. 88696-61-1) is a fascinating heterocyclic compound that has garnered significant attention in pharmaceutical and medicinal chemistry research. This bicyclic structure combines the features of both pyran and pyrimidine rings, creating a unique scaffold with diverse biological activities. The pyrano[2,3-d]pyrimidine core has become particularly valuable in drug discovery programs targeting various therapeutic areas.
Recent advances in synthetic methodologies have made 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine derivatives more accessible to researchers. The compound's structural features allow for multiple points of modification, enabling the creation of libraries of analogs with tailored properties. This flexibility has led to increased interest from pharmaceutical companies exploring novel treatments for chronic diseases, where the pyrimidine-amine moiety often plays a crucial role in biological activity.
The pharmacological potential of 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine is particularly relevant in today's research landscape focused on precision medicine. Researchers have investigated its derivatives as potential kinase inhibitors, with applications in oncology and inflammatory disorders. The compound's ability to interact with various biological targets stems from its hydrogen bonding capacity through the pyrimidin-2-amine group and the hydrophobic character of the pyran ring system.
From a chemical perspective, the 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine scaffold offers excellent stability under physiological conditions, making it attractive for drug development. The saturated pyran ring contributes to improved metabolic stability compared to fully aromatic systems, while maintaining sufficient rigidity for target recognition. These properties address current challenges in drug design, particularly the need for compounds with balanced lipophilicity and aqueous solubility.
In synthetic chemistry, the preparation of 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine typically involves multicomponent reactions that efficiently construct the bicyclic system. Modern green chemistry approaches have been applied to its synthesis, reflecting the pharmaceutical industry's growing emphasis on sustainable manufacturing processes. Researchers have developed catalytic methods that minimize waste and improve atom economy in the production of this valuable heterocyclic building block.
The compound's relevance extends to current trends in fragment-based drug discovery. The 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine core serves as an excellent starting point for fragment elaboration, with its moderate molecular weight and multiple vectors for growth. This aligns with modern strategies in lead compound optimization, where efficient exploration of chemical space is crucial for identifying clinical candidates.
Analytical characterization of 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine and its derivatives typically employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structure and purity, which are essential for reliable biological evaluation. The growing availability of high-throughput screening technologies has accelerated the investigation of this compound class against various disease targets.
In the context of intellectual property, numerous patents have been filed covering pyrano[2,3-d]pyrimidin-2-amine derivatives with therapeutic applications. This reflects the commercial potential of this chemical scaffold and the competitive landscape in pharmaceutical research. The compound's versatility allows for the generation of novel chemical entities that can potentially address unmet medical needs in various therapeutic areas.
Looking forward, the 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine scaffold continues to show promise in addressing current challenges in drug discovery. Its applications in targeted therapies, particularly in personalized medicine approaches, make it a valuable tool for researchers. As understanding of structure-activity relationships deepens, we can anticipate more sophisticated derivatives entering preclinical and clinical development pipelines.
The environmental fate and toxicity profile of 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine have also become important research topics, reflecting the pharmaceutical industry's increased focus on green chemistry principles. Studies on biodegradation and ecotoxicology help ensure that potential drug candidates derived from this scaffold meet stringent regulatory requirements for environmental safety.
In conclusion, 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine (CAS No. 88696-61-1) represents a privileged structure in medicinal chemistry with broad applications across multiple therapeutic areas. Its unique combination of stability, synthetic accessibility, and biological relevance positions it as a key player in contemporary drug discovery efforts. As research continues to uncover new applications for this versatile heterocyclic compound, its importance in pharmaceutical development is likely to grow even further.
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